5-Chloro-3-ethyl-1,2-oxazole
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Overview
Description
5-Chloro-3-ethyl-1,2-oxazole is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a chlorine atom at the 5-position and an ethyl group at the 3-position makes this compound unique. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-1,2-oxazole can be achieved through various methods. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-ethyl-2-aminophenol with chloroacetyl chloride in the presence of a base can lead to the formation of this compound. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine, and it is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted-3-ethyl-1,2-oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxazole N-oxides or reduced oxazole derivatives.
Scientific Research Applications
5-Chloro-3-ethyl-1,2-oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is studied for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocyclic systems.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine and ethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1,2-oxazole: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-3-ethyl-1,2-oxazole: Similar structure but with a bromine atom instead of a chlorine atom.
3-Ethyl-1,2-oxazole: Lacks the chlorine atom at the 5-position.
Uniqueness
5-Chloro-3-ethyl-1,2-oxazole is unique due to the specific combination of the chlorine atom at the 5-position and the ethyl group at the 3-position. This combination can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other oxazole derivatives.
Properties
IUPAC Name |
5-chloro-3-ethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWWYIXQCCHMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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